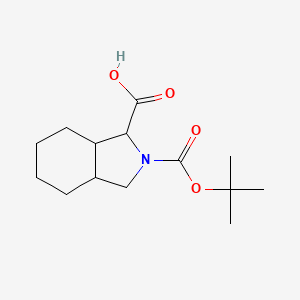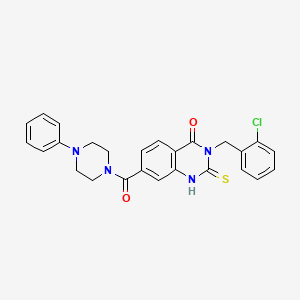![molecular formula C16H20O10 B14098136 (2R,3R,4R,5S,6R)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14098136.png)
(2R,3R,4R,5S,6R)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro Ferulic Acid 4-O-beta-D-Glucuronide is a derivative of ferulic acid, a well-known phenolic compound found in plant cell walls. This compound is formed through the metabolic processes in the gut and liver, where ferulic acid undergoes biotransformation to produce its glucuronide conjugate . It is known for its potential biological activities, including antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Ferulic Acid 4-O-beta-D-Glucuronide typically involves the enzymatic or chemical glucuronidation of dihydro ferulic acid. This process can be carried out using glucuronosyltransferase enzymes or chemical reagents such as uridine diphosphate glucuronic acid (UDPGA) in the presence of suitable catalysts .
Industrial Production Methods
Industrial production of Dihydro Ferulic Acid 4-O-beta-D-Glucuronide may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary enzymes for glucuronidation. Alternatively, chemical synthesis methods can be scaled up to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
Dihydro Ferulic Acid 4-O-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, dihydro ferulic acid.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group or the glucuronide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may regenerate dihydro ferulic acid .
Scientific Research Applications
Dihydro Ferulic Acid 4-O-beta-D-Glucuronide has a wide range of scientific research applications:
Mechanism of Action
Dihydro Ferulic Acid 4-O-beta-D-Glucuronide exerts its effects by interacting with specific molecular targets within cells. It functions as a regulator of enzymatic activity, influencing the activity of key proteins involved in cellular signaling pathways. By binding to specific receptors, it alters the conformation and activity of target proteins, affecting gene expression and cellular functions. Additionally, it may participate in the regulation of oxidative stress and inflammatory responses by inhibiting certain enzymes and modulating intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Isoferulic Acid: Another derivative of ferulic acid with similar antioxidant properties.
Dihydroferulic Acid: The parent compound of Dihydro Ferulic Acid 4-O-beta-D-Glucuronide, known for its anti-inflammatory effects.
Ferulic Acid Sulfate: A sulfate conjugate of ferulic acid with distinct biological activities.
Uniqueness
Dihydro Ferulic Acid 4-O-beta-D-Glucuronide is unique due to its specific glucuronide conjugation, which enhances its solubility and bioavailability. This modification allows it to exert its biological effects more efficiently compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C16H20O10 |
|---|---|
Molecular Weight |
372.32 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m1/s1 |
InChI Key |
KYERCTIKYSSKPA-SSZWKKLZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098059.png)
![8-(3-chloro-4-methoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one](/img/structure/B14098065.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N,N-dipropylacetamide](/img/structure/B14098079.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098080.png)
![6-[(1R,4E)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B14098086.png)
![3-[(3-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14098091.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098097.png)

![4-[3-(Piperidin-4-yl)-1H-pyrazol-4-yl]-2-(pyrrolidin-1-yl)pyrimidine triHCl](/img/structure/B14098107.png)
![Disodium;6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14098112.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098118.png)
![7-Fluoro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098121.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098125.png)
